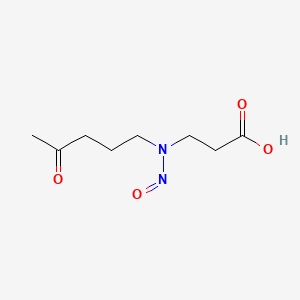
beta-Alanine, N-nitroso-N-(4-oxopentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, N-nitroso-N-(4-oxopentyl)- is a compound with the molecular formula C8H14N2O4. It contains a total of 28 atoms, including 14 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is characterized by its unique structure, which includes a carboxylic acid group, a ketone group, an N-nitroso group, and a hydroxyl group .
Métodos De Preparación
The synthesis of beta-Alanine, N-nitroso-N-(4-oxopentyl)- can be achieved through various methods. One approach involves the use of dendrimeric intermediates in a one-pot reaction with friendly reaction conditions . This method allows for the preparation of N-alkyl-β-amino acids and N-alkyl-β-amino esters with good yields. The dendrimeric compounds, with a pentaerythritol core, are easy to prepare and provide a versatile platform for synthesizing organic compounds .
Análisis De Reacciones Químicas
Beta-Alanine, N-nitroso-N-(4-oxopentyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains multiple bonds, including double bonds, which make it reactive under certain conditions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Beta-Alanine, N-nitroso-N-(4-oxopentyl)- has a wide range of scientific research applications. It is used in chemistry for the synthesis of peptides and other biologically active compounds . In biology, it plays a role in various metabolic pathways and can be synthesized by bacteria, fungi, and plants . In medicine, beta-Alanine and its derivatives are investigated for their potential neuroprotective effects and their role in regulating skeletal muscle metabolism . The compound is also used in the industry for the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of beta-Alanine, N-nitroso-N-(4-oxopentyl)- involves multiple molecular targets and pathways. In the context of neuroprotection, beta-Alanine exerts its effects by protecting key physiological functions of brain cells exposed to ischemic conditions . It achieves this through several distinct pharmacological mechanisms, including the modulation of glutamate receptors and the enhancement of inhibitory receptor activity . In skeletal muscle metabolism, beta-Alanine acts as a rate-limiting reactant in the synthesis of carnosine, which helps improve muscle function and reduce fatigue during exercise .
Comparación Con Compuestos Similares
Beta-Alanine, N-nitroso-N-(4-oxopentyl)- can be compared with other similar compounds, such as beta-Alanine (3-aminopropanoic acid) and its derivatives . Unlike its counterpart alpha-Alanine, beta-Alanine has no stereocenter and is a component of peptides like carnosine and anserine . The unique structure of beta-Alanine, N-nitroso-N-(4-oxopentyl)-, which includes an N-nitroso group and a ketone group, distinguishes it from other beta-amino acids and makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
40911-10-2 |
|---|---|
Fórmula molecular |
C8H14N2O4 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
3-[nitroso(4-oxopentyl)amino]propanoic acid |
InChI |
InChI=1S/C8H14N2O4/c1-7(11)3-2-5-10(9-14)6-4-8(12)13/h2-6H2,1H3,(H,12,13) |
Clave InChI |
HRBJXMFLTMMXDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCN(CCC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




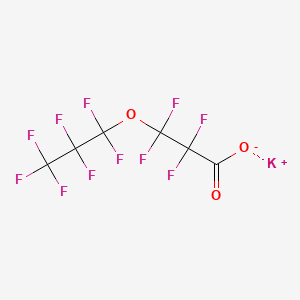
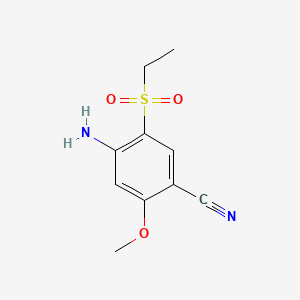

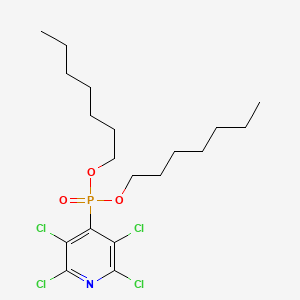

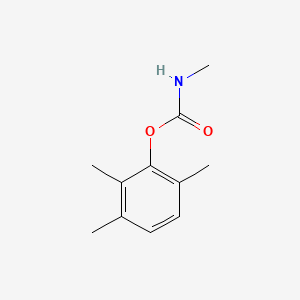
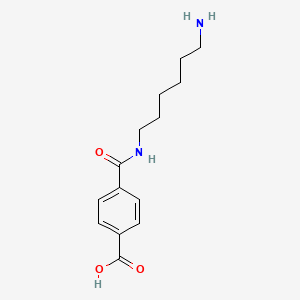
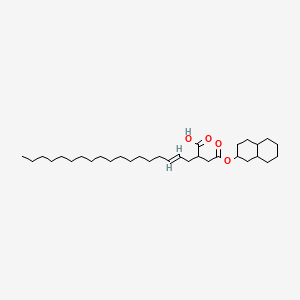

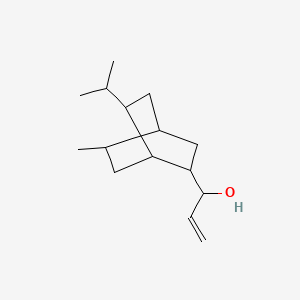
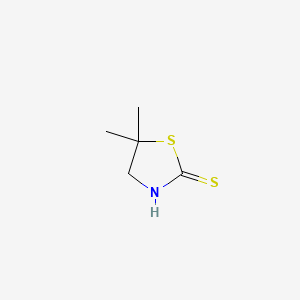
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
